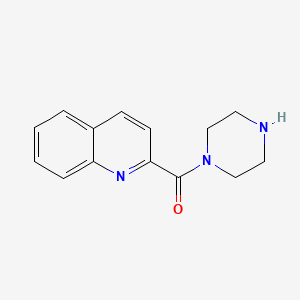

Piperazin-1-yl(quinolin-2-yl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15N3O |

|---|---|

Molecular Weight |

241.29 g/mol |

IUPAC Name |

piperazin-1-yl(quinolin-2-yl)methanone |

InChI |

InChI=1S/C14H15N3O/c18-14(17-9-7-15-8-10-17)13-6-5-11-3-1-2-4-12(11)16-13/h1-6,15H,7-10H2 |

InChI Key |

URMKJJJRIIGKHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Piperazin 1 Yl Quinolin 2 Yl Methanone

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectral data for Piperazin-1-yl(quinolin-2-yl)methanone, detailing characteristic absorption bands (in cm⁻¹) for its functional groups (C=O stretch of the ketone, C-N stretches of the piperazine (B1678402), and various vibrations of the quinoline (B57606) ring), are not available in published literature.

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Interactions

A crystallographic information file (CIF) or detailed structural report from a single-crystal X-ray diffraction study of Piperazin-1-yl(quinolin-2-yl)methanone could not be found. Consequently, precise data regarding its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and the specific nature of its supramolecular interactions (such as hydrogen bonding or π-π stacking) are not documented. While studies on related quinoline-piperazine structures often show the piperazine ring in a chair conformation, specific conformational details for the target compound are unavailable iucr.orgiucr.org.

Elemental Analysis for Empirical Formula Confirmation

Published results from the elemental analysis (CHN analysis) of Piperazin-1-yl(quinolin-2-yl)methanone are not available. This analysis would provide the experimental percentages of carbon, hydrogen, and nitrogen, to be compared against the theoretical values calculated from its empirical formula, C₁₄H₁₅N₃O.

Chromatographic Purity Assessment (e.g., HPLC)

While HPLC is a standard method for purity assessment of novel synthesized compounds, no specific chromatograms or reports detailing the purity, retention time, or the conditions (e.g., column type, mobile phase, flow rate, and detector wavelength) used for the analysis of Piperazin-1-yl(quinolin-2-yl)methanone are available in the reviewed literature nih.govnih.gov.

Theoretical and Computational Chemistry Studies on Piperazin 1 Yl Quinolin 2 Yl Methanone

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are employed to model the geometric and electronic properties of a molecule with high accuracy. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govekb.eg By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is commonly used for this purpose, often paired with a basis set like 6-311G(d,p) or 6-31+G(d,p) to provide a detailed description of the molecule's orbitals. doi.orgscirp.org

For a molecule like Piperazin-1-yl(quinolin-2-yl)methanone, DFT calculations begin with geometry optimization to find the most stable, lowest-energy conformation. From this optimized structure, a variety of electronic properties and global reactivity descriptors can be calculated. These descriptors help quantify the molecule's reactivity and stability. ekb.egscirp.org

Key Reactivity Descriptors Calculated via DFT:

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. scirp.orgmdpi.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. nih.gov |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential, -χ) | Quantifies the electrophilic nature of a molecule; its ability to act as an electron acceptor. doi.orgnih.gov |

These parameters provide a quantitative framework for predicting how Piperazin-1-yl(quinolin-2-yl)methanone might behave in chemical reactions and biological environments.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comchemrxiv.org It is an invaluable tool for identifying the distribution of charge and predicting how a molecule will interact with other species. researchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, typically associated with lone pairs on electronegative atoms (like oxygen and nitrogen). These areas are susceptible to electrophilic attack and are involved in hydrogen bond acceptance. researchgate.net

Blue: Regions of most positive potential, usually found around hydrogen atoms bonded to electronegative atoms. These sites are prone to nucleophilic attack.

Green/Yellow: Regions of near-zero or intermediate potential, often corresponding to nonpolar parts of the molecule.

For Piperazin-1-yl(quinolin-2-yl)methanone, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the quinoline (B57606) and piperazine (B1678402) rings, highlighting these as key sites for intermolecular interactions. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. ijcrt.org It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater ability to donate electrons and a higher reactivity towards electrophiles. nih.gov

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons and a higher reactivity towards nucleophiles. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and high polarizability. scirp.orgnih.govresearchgate.net Conversely, a large energy gap signifies high stability and low reactivity. researchgate.net For quinoline derivatives, DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap, offering insights into the molecule's electronic stability and charge transfer properties. scirp.org

Table of FMO Properties for a Representative Quinoline Compound:

| Parameter | Energy (eV) |

| EHOMO | -6.21 |

| ELUMO | -1.55 |

| Energy Gap (ΔE) | 4.66 |

Note: Data is illustrative and based on DFT calculations for a related quinoline structure.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting ligand-protein interactions at a molecular level and estimating the strength of their association.

The quinoline-piperazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Molecular docking simulations can be used to screen Piperazin-1-yl(quinolin-2-yl)methanone against various protein targets implicated in diseases like cancer, bacterial infections, and tuberculosis. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand (Piperazin-1-yl(quinolin-2-yl)methanone) and the target protein (obtained from databases like the Protein Data Bank). The docking algorithm then systematically samples different positions and conformations of the ligand within the protein's binding site, calculating the binding energy for each pose.

Potential Biological Targets and Predicted Interactions:

| Protein Target Class | Potential Disease Area | Key Interacting Residues (Examples from related compounds) | Types of Interactions |

| Tyrosine Kinases (e.g., c-Kit) | Cancer | Cys, Glu, Asp, Val, Leu | Hydrogen bonds, hydrophobic interactions, π-π stacking |

| DNA Topoisomerase IIα | Cancer | Asp, Gly, Arg | Hydrogen bonds, intercalation between DNA base pairs mdpi.com |

| Bacterial DNA Gyrase | Bacterial Infections | Asp, Ser, Arg, Gly | Hydrogen bonds, hydrophobic interactions |

| HIV Reverse Transcriptase | Viral Infections | Lys, Trp, Pro | Hydrogen bonds, π-π stacking, hydrophobic interactions |

| Histone Methyltransferases | Parasitic Infections | Tyr, Asp, Ser | Hydrogen bonds, van der Waals forces wellcomeopenresearch.org |

These simulations can reveal crucial interactions, such as hydrogen bonds between the carbonyl oxygen or piperazine nitrogens and amino acid residues, or π-π stacking between the quinoline ring and aromatic residues like tyrosine or phenylalanine.

A critical component of molecular docking is the scoring function , a mathematical model used to estimate the binding affinity (typically as a negative Gibbs free energy of binding, ΔG) for each predicted ligand pose. acs.org A lower (more negative) score generally indicates a more favorable binding interaction. researchgate.net Scoring functions can be broadly classified into three types:

Force-Field-Based: These functions use classical mechanics principles, calculating van der Waals and electrostatic interaction energies.

Empirical: These functions are derived from fitting experimental binding data and use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts).

Knowledge-Based: These functions are based on statistical potentials derived from analyzing large databases of known protein-ligand complexes.

To ensure the reliability of docking results, validation is essential. nih.gov A common validation method is to first "re-dock" the native co-crystallized ligand into its protein's binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD). Another validation technique involves screening a library containing known active compounds along with a large set of "decoys" (molecules with similar physical properties but different topology). A reliable docking protocol should be able to distinguish the active compounds from the decoys, ranking them highly based on their docking scores. nih.govremedypublications.com The performance is often evaluated using metrics like the enrichment factor (EF) and the area under the receiver operating characteristic (ROC) curve. remedypublications.com

Binding Mode Analysis and Key Interaction Residues

A thorough review of scientific databases reveals no published studies detailing the binding mode of Piperazin-1-yl(quinolin-2-yl)methanone with any specific biological target. Consequently, there is no available data identifying key amino acid residues that interact with this compound.

While research on related quinoline derivatives often includes molecular docking to predict binding poses, these studies focus on molecules with different substitution patterns or linkage points. For instance, computational analyses have been performed on derivatives such as (2-(4-substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone and 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile, but these findings are not transferable to the specific molecule . Without dedicated docking studies for Piperazin-1-yl(quinolin-2-yl)methanone, its potential interactions within a protein active site remain uncharacterized.

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Stability of Ligand-Target Complexes

No molecular dynamics (MD) simulation studies for Piperazin-1-yl(quinolin-2-yl)methanone complexed with a biological target have been reported in the scientific literature. MD simulations are crucial for understanding the physical movements of atoms and molecules over time and are used to assess the stability of a ligand within a binding pocket. Such studies would provide insights into the conformational changes of both the ligand and the target protein upon binding and evaluate the stability of their interaction. However, this level of computational analysis has not been published for this specific compound.

Binding Free Energy Calculations (e.g., MM-GBSA, MM-PBSA)

There are no published binding free energy calculations, such as those using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) methods, for Piperazin-1-yl(quinolin-2-yl)methanone. These computational techniques are employed to estimate the free energy of binding of a ligand to a protein, providing a quantitative measure of binding affinity. The absence of such studies means that the energetic favorability of this compound binding to any known biological target has not been computationally validated.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Development of Predictive Models from Structural Descriptors

No Quantitative Structure-Activity Relationship (QSAR) models that specifically include Piperazin-1-yl(quinolin-2-yl)methanone in their training or test sets have been found in the literature. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net While general QSAR models exist for broader classes of quinoline-based compounds, none are specific enough to provide predictive data for the biological activity of Piperazin-1-yl(quinolin-2-yl)methanone based on its unique structural descriptors. nih.govmdpi.com

Pharmacophore Modeling and Virtual Screening

There is no evidence of pharmacophore models developed from or used for the virtual screening of Piperazin-1-yl(quinolin-2-yl)methanone. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. Such models are frequently used as 3D queries to search chemical databases for novel, potentially active compounds. The lack of published research in this area indicates that the key pharmacophoric features of Piperazin-1-yl(quinolin-2-yl)methanone have not been defined, nor has it been identified as a hit in any reported virtual screening campaigns based on a specific pharmacophore model.

In Silico ADMET Profiling (excluding explicit toxicity/adverse effects)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical component of the drug discovery and development process. In silico, or computational, methods provide a rapid and cost-effective means of predicting these pharmacokinetic parameters, allowing for the early identification of candidates with favorable profiles. In the absence of direct experimental data for Piperazin-1-yl(quinolin-2-yl)methanone, its ADMET profile can be inferred from computational studies on structurally related quinoline and piperazine derivatives. These studies suggest that compounds containing these scaffolds are likely to possess promising drug-like characteristics.

Absorption:

The absorption of a drug is largely determined by its ability to permeate through the intestinal wall. In silico models often predict gastrointestinal (GI) absorption and Caco-2 cell permeability as key indicators. Studies on various quinoline derivatives have shown favorable predicted GI absorption. healthinformaticsjournal.comresearchgate.netbenthamdirect.com For instance, computational analyses of 2-substituted quinoline and 2-chloroquinoline-3-carboxamide derivatives suggest a high probability of good oral bioavailability. healthinformaticsjournal.comresearchgate.netbenthamdirect.com Similarly, arylpiperazine derivatives are often predicted to be well-absorbed from the gastrointestinal tract. researchgate.netresearchgate.net Based on these findings, Piperazin-1-yl(quinolin-2-yl)methanone is anticipated to have good intestinal absorption.

Distribution:

Following absorption, a drug is distributed throughout the body, and its ability to reach the target site is influenced by factors such as plasma protein binding (PPB) and its capacity to cross the blood-brain barrier (BBB). Computational models for quinoline and piperazine analogs often predict moderate to high plasma protein binding. The blood-brain barrier penetration is a critical parameter for neurologically active agents. In silico studies on arylpiperazine derivatives have indicated the potential for brain penetration. researchgate.netresearchgate.net

Metabolism:

The metabolism of a drug, primarily carried out by cytochrome P450 (CYP) enzymes, is a key determinant of its half-life and potential for drug-drug interactions. In silico predictions for various quinoline and piperazine derivatives suggest that they may be substrates and/or inhibitors of several CYP isoforms. For example, some arylpiperazine derivatives have been identified as potential inhibitors of CYP2C19 and CYP2D6. researchgate.netresearchgate.net This indicates that Piperazin-1-yl(quinolin-2-yl)methanone could be metabolized by and potentially inhibit these enzymes, a factor to be considered in further development.

Excretion:

The following tables summarize the predicted ADMET properties for Piperazin-1-yl(quinolin-2-yl)methanone based on computational studies of related quinoline and piperazine derivatives.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

| Parameter | Predicted Value/Classification |

| Molecular Weight | 281.33 g/mol |

| LogP (Lipophilicity) | Moderate |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Lipinski's Rule of Five | Compliant |

Table 2: Predicted Pharmacokinetic Properties (ADME)

| ADME Parameter | Predicted Outcome | Supporting Evidence from Related Compounds |

| Absorption | ||

| Human Intestinal Absorption | High | Arylpiperazine and quinoline derivatives show good predicted GI absorption. healthinformaticsjournal.comresearchgate.netbenthamdirect.comresearchgate.netresearchgate.net |

| Caco-2 Permeability | Moderate to High | Structurally similar compounds are predicted to have good permeability. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | Quinoline and piperazine derivatives often exhibit significant plasma protein binding. |

| Blood-Brain Barrier (BBB) Penetration | Possible | Arylpiperazine derivatives have shown potential to cross the BBB. researchgate.netresearchgate.net |

| Metabolism | ||

| CYP450 2D6 Inhibition | Possible Inhibitor | Some arylpiperazine derivatives are predicted to inhibit CYP2D6. researchgate.netresearchgate.net |

| CYP450 3A4 Inhibition | Possible Inhibitor | A common feature for many nitrogen-containing heterocyclic compounds. |

| Excretion | ||

| Primary Route | Hepatic/Renal | Based on general properties of similar heterocyclic compounds. |

It is important to emphasize that these are theoretical predictions based on the analysis of structurally analogous compounds. Experimental validation is necessary to confirm the actual ADMET profile of Piperazin-1-yl(quinolin-2-yl)methanone.

In Vitro Biological Evaluation and Mechanistic Probes for Piperazin 1 Yl Quinolin 2 Yl Methanone

Enzyme Inhibition Assays and Target Identification (Cell-free and Cell-based in vitro studies)

Derivatives of the quinolinyl-piperazine scaffold have been evaluated against several protein kinases, revealing significant inhibitory potential, particularly against tyrosine kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

A series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and assessed for their inhibitory activity against VEGFR-2. nih.gov Several of these compounds demonstrated potent inhibition. Notably, two derivatives featuring a 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one core exhibited inhibitory activity comparable to the established kinase inhibitor, sorafenib. nih.govresearchgate.net The most active compounds, including a dihalogenated derivative, showed IC50 values in the nanomolar range, indicating strong potential as anti-angiogenic agents. nih.gov

| Compound Derivative | Target Kinase | IC50 (nM) |

| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 1 | VEGFR-2 | 46.83 ± 2.4 |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazin-1-yl)acetamide | VEGFR-2 | 51.09 ± 2.6 |

| Reference: Sorafenib | VEGFR-2 | 51.41 ± 2.3 |

Additionally, related quinoline (B57606) structures have been investigated for activity against other kinases. Studies on quinoline-5,8-dione frameworks, which are structurally related, have identified inhibitory activity against Sphingosine Kinases (SphK1 and SphK2). While no specific inhibitory data for the Piperazin-1-yl(quinolin-2-yl)methanone scaffold against c-Abl kinase was identified, the broader quinoline class is known to produce c-Abl inhibitors like bosutinib. nih.gov

Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for antiproliferative and anti-inflammatory agents. wikipedia.org While various quinoline derivatives have been identified as potent inhibitors of human DHODH (hDHODH), with some compounds showing IC50 values in the low nanomolar range, specific in vitro studies evaluating the Piperazin-1-yl(quinolin-2-yl)methanone scaffold against DHODH were not found in the reviewed literature. rsc.org The existing research on quinoline-based DHODH inhibitors primarily focuses on structures with a carboxyl group, which is crucial for binding to the enzyme's active site. rsc.org

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, and their inhibition is a key strategy for treating Alzheimer's disease. The piperazine (B1678402) scaffold is a common feature in many cholinesterase inhibitors. nih.govnih.gov General studies on various piperazine derivatives have reported potent inhibitory activities, with IC50 values for AChE ranging from 4.59–6.48 µM and for BuChE from 4.85–8.35 µM. nih.gov However, specific enzymatic data for derivatives of the Piperazin-1-yl(quinolin-2-yl)methanone core structure against AChE or BuChE were not identified in the surveyed scientific literature.

PARP enzymes, particularly PARP-1, are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy. nih.gov The piperazine moiety is a component of the approved PARP inhibitor Olaparib, where it is attached to a phthalazinone core. nih.gov Furthermore, bioisosteric replacement strategies have led to the development of potent PARP-1 inhibitors based on quinazolinone and quinoxaline (B1680401) scaffolds. researchgate.netmdpi.com Despite the presence of the piperazine-methanone fragment and related heterocyclic systems in known PARP inhibitors, direct in vitro evaluation of Piperazin-1-yl(quinolin-2-yl)methanone derivatives for PARP inhibition has not been reported in the available literature.

Chitin (B13524) synthase is an essential enzyme for fungal cell wall synthesis, making it an attractive target for the development of novel antifungal agents. A series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were designed and evaluated for their ability to inhibit chitin synthase. Several of these compounds demonstrated excellent inhibitory activity. Two compounds in particular, 4a and 4c, exhibited IC50 values of 0.10 mM and 0.15 mM, respectively, which were superior to the control inhibitor Polyoxin B (IC50 of 0.18 mM). This indicates that the quinolin-2(1H)-one piperazine scaffold is a promising framework for developing selective antifungal agents that act via chitin synthase inhibition.

| Compound Derivative | Target Enzyme | IC50 (mM) |

| 5-(piperazin-1-yl)quinolin-2(1H)-one (4a) | Chitin Synthase | 0.10 |

| 5-(4-methylpiperazin-1-yl)quinolin-2(1H)-one (4c) | Chitin Synthase | 0.15 |

| Derivative 4h | Chitin Synthase | 0.38 |

| Derivative 4i | Chitin Synthase | 0.36 |

| Derivative 4j | Chitin Synthase | 0.47 |

| Derivative 4k | Chitin Synthase | 0.47 |

| Derivative 4n | Chitin Synthase | 0.37 |

| Reference: Polyoxin B | Chitin Synthase | 0.18 |

IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, rendering it a target for antiviral, anticancer, and antimicrobial agents. nih.gov A study focused on discovering new antitubercular agents identified cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone as an inhibitor of Mycobacterium tuberculosis IMPDH (MtbIMPDH). nih.gov Although this lead compound features an isoquinoline (B145761) ring and a sulfonyl linker instead of a carbonyl, it shares the core heterocyclic-piperazine-methanone architecture. Structure-activity relationship studies on this scaffold led to the synthesis of analogs with improved potency, highlighting the importance of the piperazine and isoquinoline rings for activity. nih.gov

| Compound Derivative | Target Enzyme | IC50 (µM) |

| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone (Compound 1) | MtbIMPDH | >50 |

| Analog Compound 21 | MtbIMPDH | 1.3 ± 0.1 |

| Analog Compound 47 | MtbIMPDH | 0.5 ± 0.1 |

Other Mechanistic Enzyme Activity Evaluations

Derivatives of the piperazin-1-yl(quinolin-2-yl)methanone scaffold have been evaluated for their inhibitory activity against several enzymes implicated in disease pathology. Notably, certain analogues have demonstrated significant effects on key kinases and lipases.

One area of investigation involves the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial tyrosine kinase in angiogenesis. A series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, which are structurally related to the core compound, were assessed for their VEGFR-2 inhibitory potential. nih.gov Two compounds within this series, specifically 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-ones, exhibited inhibitory activity comparable to the established drug sorafenib, with IC50 values of 46.83 ± 2.4 nM and 51.09 ± 2.6 nM, respectively (Sorafenib IC50 = 51.41 ± 2.3 nM). nih.govresearchgate.net

Additionally, the broader phenyl(piperazin-1-yl)methanone scaffold has been identified as an inhibitor of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system and a target in neurodegenerative diseases and cancer. nih.govresearchgate.net Through a virtual screening protocol, a novel phenyl(piperazin-1-yl)methanone derivative was identified as an efficient and reversible MAGL inhibitor with an IC50 value of 6.1 µM. nih.govresearchgate.net

Receptor Binding Studies (e.g., 5-HT receptors, Dopamine (B1211576) D2/D3 receptors)

The piperazinyl-quinoline framework is a prominent scaffold for ligands targeting central nervous system receptors, particularly serotonin (B10506) (5-HT) and dopamine receptors. nih.govresearchgate.netnih.gov In vitro binding assays are fundamental in determining the affinity and selectivity of these compounds for their respective receptor targets. nih.gov

Radioligand binding assays have been instrumental in quantifying the affinity of piperazin-1-yl(quinolin-2-yl)methanone analogues for serotonin and dopamine receptors. These competitive assays measure the ability of a test compound to displace a known radiolabeled ligand from the receptor, with the results typically expressed as an inhibition constant (Ki).

For dopamine receptors, studies on structurally related compounds have demonstrated high affinity for both D2 and D3 subtypes. nih.gov For instance, a series of compounds developed from the atypical antipsychotic aripiprazole (B633) showed high affinity for the D2 receptor subtype, with Ki values below 0.3 nM. researchgate.net Specific quinoline-piperazine hybrids have also shown high affinity for both D2 and D3 receptors, with Ki values for a lead compound, 19b , being 13.8 nM and 1.35 nM, respectively. nih.gov This indicates a preferential affinity for the D3 receptor of over 10-fold. nih.gov Other series of N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have yielded compounds with sub-nanomolar D3 receptor affinity (Ki = 0.5 nM) and a selectivity of over 150-fold compared to the D2 receptor. nih.gov

Regarding serotonin receptors, compounds incorporating the piperazinylquinoline moiety have shown high affinity for the 5-HT1A subtype. nih.gov One analogue demonstrated a dual high affinity for both 5-HT1A and sigma receptors, with a Ki value of 3.6 nM when tested against [3H]-5-HT. nih.gov

| Compound Class/Analogue | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Aripiprazole-related D2/D3 ligands | Dopamine D2 | < 0.3 nM | researchgate.net |

| Compound 19b (quinoline-piperazine hybrid) | Dopamine D2 | 13.8 nM | nih.gov |

| Compound 19b (quinoline-piperazine hybrid) | Dopamine D3 | 1.35 nM | nih.gov |

| Compound 38 (ST 280) | Dopamine D2L | 76.4 nM | nih.gov |

| Compound 38 (ST 280) | Dopamine D3 | 0.5 nM | nih.gov |

| 1-benzylpiperazine analogue | 5-HT1A | 3.6 nM | nih.gov |

Beyond simple binding, functional assays determine whether a ligand acts as an agonist, antagonist, or partial agonist at a receptor. For G protein-coupled receptors (GPCRs) like the D2/D3 and 5-HT receptors, these assays often measure downstream signaling events. mdpi.com

GTPγS binding assays are frequently used to assess the functional activity of ligands for dopamine receptors. This assay measures the ligand-induced binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to G proteins, which is an early step in receptor activation. Two lead molecules from a quinoline-piperazine series, (−)19b and (+)19a , were identified as potent agonists for both D2 and D3 receptors using this method. nih.gov The EC50 values for (−)19b were 4.51 nM at D2 receptors and 1.58 nM at D3 receptors, while for (+)19a , the values were 1.69 nM (D2) and 0.74 nM (D3). nih.gov Other studies have characterized related compounds as partial agonists at both D2 and D3 receptor subtypes. researchgate.net In some cases, specific mutations in the D2 receptor can even alter a ligand's functional profile from a partial agonist to an antagonist. clinpgx.org

Activation of the 5-HT2 receptor subfamily typically involves coupling to Gq/11 proteins, which stimulates phospholipase Cβ (PLCβ), leading to the generation of inositol (B14025) triphosphate (IP3) and an increase in intracellular calcium ions. mdpi.com Functional assays for these receptors would measure these downstream effects.

Antiproliferative Activity in Cell Lines (Mechanism-focused, in vitro only, excluding human trials)

The piperazinyl-quinoline scaffold is a recurring motif in the design of novel antiproliferative agents. nih.govunipa.it Numerous in vitro studies have demonstrated the cytotoxic and growth-inhibiting effects of these compounds against a wide array of human cancer cell lines. nih.govnih.gov

The cytotoxic potential of piperazin-1-yl(quinolin-2-yl)methanone derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) values using assays such as the MTT assay. These studies have revealed potent activity against various cancer types.

For example, a (4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone analogue showed significant cytotoxicity against breast (MCF-7, IC50 ≈ 5 µM), lung (A549, IC50 ≈ 4 µM), and cervical (HeLa, IC50 ≈ 6 µM) cancer cell lines. Another study on piperazine-linked quinolinequinones identified a hit compound, QQ1 , which was particularly potent against the renal cancer cell line ACHN, with an IC50 value of 1.55 μM. nih.gov Furthermore, a dihalogenated derivative of a 4-(piperazin-1-yl)quinolin-2(1H)-one series displayed potent cytotoxic activity against the T-47D breast cancer cell line with an IC50 of 2.73 ± 0.16 µM. nih.govresearchgate.net A phenyl(piperazin-1-yl)methanone derivative, identified as a MAGL inhibitor, also showed antiproliferative efficacy in breast (MDA-MB-231) and ovarian (SKOV3, CAOV3, OVCAR3) cancer cell lines, with IC50 values ranging from 31 to 72 µM. nih.gov

| Compound Class/Analogue | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| (4-(8-(Benzyloxy)quinolin-2-yl)...)methanone | A549 | Lung | ≈ 4 | |

| (4-(8-(Benzyloxy)quinolin-2-yl)...)methanone | MCF-7 | Breast | ≈ 5 | |

| (4-(8-(Benzyloxy)quinolin-2-yl)...)methanone | HeLa | Cervical | ≈ 6 | |

| Quinolinequinone (QQ1) | ACHN | Renal | 1.55 | nih.gov |

| 4-(piperazin-1-yl)quinolin-2(1H)-one derivative | T-47D | Breast | 2.73 | nih.govresearchgate.net |

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (10ec) | BT-474 | Breast | 0.99 | rsc.org |

| phenyl(piperazin-1-yl)methanone derivative (4) | MDA-MB-231 | Breast | 31-72 | nih.gov |

| SKOV3, CAOV3, OVCAR3 | Ovarian |

To elucidate the mechanism behind the observed growth inhibition, flow cytometric analysis is often employed to study the effect of these compounds on the cell cycle. Research indicates that piperazinyl-quinoline derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.

The specific phase of arrest can vary depending on the compound's structure. For instance, analysis of two 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives revealed that they caused an arrest of the cell cycle in the S phase. nih.govresearchgate.net In contrast, other studies suggest a mechanism involving microtubule disruption, leading to cell cycle arrest in the G2/M phase. Similarly, a piperazine-linked quinolinequinone, QQ1 , was found to inhibit ACHN cell proliferation via cell cycle arrest. nih.gov Another study on a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugate showed that it induced apoptosis via cell cycle arrest at both the sub-G1 and G2/M phases in BT-474 breast cancer cells. rsc.org

Apoptosis Induction Mechanisms (e.g., Caspase activation)

The quinoline-piperazine scaffold has been identified as a promising framework for inducing apoptosis in cancer cells. Mechanistic studies on derivatives of this class indicate that their cytotoxic effects are often mediated through the activation of intrinsic and extrinsic apoptotic pathways.

One study on novel piperazine derivatives demonstrated the potent induction of caspase-dependent apoptosis. e-century.us Treatment of cancer cell lines with these compounds led to the proteolytic cleavage, and thus activation, of caspase-8 and caspase-3. e-century.us The activation of these key executioner caspases confirms that the compound's mechanism of action involves the initiation of the caspase cascade, a central process in programmed cell death. e-century.us Further evidence of this pathway is the observed cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. e-century.us

Similarly, research on 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole (B1198619) moieties found that specific compounds could induce significant levels of both early and late apoptosis in breast cancer cell lines. nih.gov Flow cytometric analysis further revealed that these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and priming them for apoptosis. nih.gov Other related quinolinone derivatives have also been identified as activators of caspase-3 and caspase-8, reinforcing the role of this chemical class in triggering programmed cell death. mdpi.com The mechanism can also involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. mdpi.com

Antimicrobial and Antifungal Activity (In vitro mechanistic studies)

Derivatives of Piperazin-1-yl(quinolin-2-yl)methanone have demonstrated notable activity against a range of microbial pathogens. The core structure, combining the quinoline ring and the piperazine moiety, is a recognized pharmacophore in the development of antimicrobial agents. mdpi.comresearchgate.net

In vitro studies have confirmed that these compounds possess activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. research-nexus.netresearchgate.net For instance, a series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives showed significant antibacterial properties, in some cases outperforming standard antibiotic controls. research-nexus.net The antimicrobial efficacy is often linked to the specific substitutions on the piperazine and quinoline rings, which can influence the compound's spectrum of activity and potency. mdpi.com

Some quinoline-piperazine hybrids function as chitin synthase inhibitors, which selectively targets fungal cell wall synthesis, explaining their specific antifungal activity with minimal effect on bacteria. nih.gov Others act as chemosensitizers, restoring the efficacy of established antifungal drugs like fluconazole (B54011) against resistant strains of Candida albicans. researchgate.net

Minimum Inhibitory Concentration (MIC) Determinations

The potency of the antimicrobial and antifungal activity of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Studies on various derivatives have established MIC values against a panel of clinically relevant pathogens.

For example, certain 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives exhibited potent antifungal activity against Candida albicans with an MIC of 32 μg/mL. nih.gov Other piperazinyl-quinoline compounds have shown MIC values ranging from 0.5 to 50 μM against the Gram-positive bacterium Staphylococcus aureus. mdpi.com The broad action spectrum of some derivatives has been demonstrated against a panel of twenty-nine bacterial strains, with MIC values as low as 3.125 mg/ml for certain Enterococcus species. preprints.org

| Compound Class | Microorganism | MIC Value | Reference |

|---|---|---|---|

| 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives | Candida albicans | 32 µg/mL | nih.gov |

| Piperazinyl quinoline derivative (5k) | Staphylococcus aureus | 10 µM | mdpi.com |

| Morpholine derivative (4) | Enterococcus faecium | 3.125 mg/ml | preprints.org |

| Morpholine derivative (4) | Enterococcus gallinarum | 3.125 mg/ml | preprints.org |

| Piperazine derivative (2) | Enterococcus casselliflavus | <3.125 mg/ml | preprints.org |

| Piperazine derivative (2) | Bacillus subtilis | <3.125 mg/ml | preprints.org |

Specificity Against Pathogenic Strains

Research has highlighted the specificity of certain Piperazin-1-yl(quinolin-2-yl)methanone analogues against particular pathogenic strains. This selectivity is a crucial attribute for developing targeted antimicrobial therapies.

Derivatives designed as chitin synthase inhibitors have shown selective antifungal activity against species like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus, while demonstrating little to no potency against bacteria. nih.gov In contrast, other structural variants exhibit broad-spectrum antibacterial activity. For instance, some piperazine derivatives are highly effective against a wide array of both Gram-positive (Bacillus anthracis, Micrococcus flavus) and Gram-negative (Hafnia alvei, Pseudomonas orientalis) bacteria. preprints.org The structural modifications on the quinoline-piperazine core allow for the fine-tuning of activity against specific pathogens, including multidrug-resistant strains. mdpi.com

Antioxidant Activity and Metal Chelation Properties

The quinoline nucleus, particularly the 8-hydroxyquinoline (B1678124) scaffold, is well-known for its ability to chelate metal ions and scavenge free radicals, properties that contribute to neuroprotective and other therapeutic effects. researchgate.net The incorporation of a piperazine moiety can enhance these activities.

The chelation of metal ions like iron is critical because these ions can participate in the Fenton reaction, which generates highly toxic reactive oxygen species (ROS). researchgate.net By sequestering free metal ions, these compounds can reduce oxidative stress. nih.gov Bifunctional compounds combining an 8-hydroxyquinoline moiety for iron-binding with a piperazine group have been developed and shown to be effective antioxidants in experimental models. nih.gov

Free Radical Scavenging Assays

The antioxidant potential of Piperazin-1-yl(quinolin-2-yl)methanone analogues has been confirmed through various in vitro assays that measure their ability to neutralize harmful free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, hydroxyl radical scavenging assays, and superoxide (B77818) anion radical scavenging tests. epa.govresearchgate.net

Studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which share the quinolinone core, have demonstrated significant antioxidant activity. mdpi.com At a concentration of 10 µM, specific derivatives exhibited DPPH radical scavenging activity as high as 73.5%, comparable to the standard antioxidant Trolox (77.6%). mdpi.com Flavone derivatives bearing a piperazine moiety have also been evaluated, showing a wide spectrum of antiradical activities. epa.gov These findings indicate that the quinoline-piperazine structure can be considered a viable scaffold for developing potent antioxidant agents. mdpi.com

| Compound Class | Assay | Activity (% Scavenging) | Concentration | Reference |

|---|---|---|---|---|

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h) | DPPH | 73.5% | 10 µM | mdpi.com |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3g) | DPPH | 70.6% | 10 µM | mdpi.com |

| Trolox (Standard) | DPPH | 77.6% | 10 µM | mdpi.com |

| 2-chloroquinoline-3-carbaldehyde (1g) | DPPH | 92.96% | N/A | researchgate.net |

Metal Ion Complexation Studies

The ability of quinoline-piperazine compounds to bind to metal ions is a key aspect of their biological activity. The 8-hydroxyquinoline structure, in particular, acts as a potent chelating agent for various transition metal ions, including Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). jocpr.com

The formation of stable metal chelates has been confirmed through spectral studies. jocpr.com This chelation capability is not only linked to antioxidant effects but can also enhance other biological activities. For example, the metal chelates of a ligand synthesized from 8-hydroxyquinoline and a piperazine-containing molecule were found to be more potent antifungal agents than the ligand alone, with the Cu(II) chelate showing the highest toxicity against fungal strains. jocpr.com This suggests a synergistic relationship where metal complexation can potentiate the compound's inherent antimicrobial properties.

Photochemical and Photophysical Studies

The photochemical and photophysical properties of a molecule are crucial in understanding its behavior upon interaction with light. For Piperazin-1-yl(quinolin-2-yl)methanone, these studies are essential to determine its potential applications in areas such as fluorescent probes and photosensitizers. The core structure, featuring a quinoline moiety (a known fluorophore) linked to a piperazine ring through a carbonyl group, suggests the potential for interesting electronic transition phenomena, including intramolecular charge transfer (ICT).

The electronic absorption and emission properties of Piperazin-1-yl(quinolin-2-yl)methanone are primarily governed by the electronic transitions within the quinoline ring system. The piperazine and methanone (B1245722) components can modulate these properties.

UV-Vis Absorption: The UV-Vis absorption spectrum of compounds containing a quinoline core typically exhibits distinct bands corresponding to π → π* transitions. For quinoline itself, characteristic absorption bands are observed in the ultraviolet region. The presence of the piperazin-1-yl-methanone substituent at the 2-position of the quinoline ring is expected to cause a shift in the absorption maxima (λmax) compared to the parent quinoline molecule. This shift is due to the electronic influence of the substituent on the π-electron system of the quinoline ring. The carbonyl group, being an electron-withdrawing group, and the piperazine nitrogen, a potential electron donor, can both influence the energy of the molecular orbitals involved in the electronic transitions.

Fluorescence Emission: Quinoline and its derivatives are well-known for their fluorescent properties. Upon excitation at an appropriate wavelength, Piperazin-1-yl(quinolin-2-yl)methanone is expected to exhibit fluorescence emission. The wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf) are key parameters that characterize the emission process. These parameters are sensitive to the molecular structure and the local environment. The nature of the substituent at the 2-position can significantly impact the fluorescence characteristics, potentially leading to quenching or enhancement of the emission, as well as shifts in the emission wavelength.

Due to the absence of specific experimental data for Piperazin-1-yl(quinolin-2-yl)methanone in the reviewed literature, representative photophysical data for a structurally related compound, N-cyclohexylquinoline-2-carboxamide, is presented below for illustrative purposes. This compound shares the quinoline-2-carboxamide (B1208818) core structure.

| Solvent | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |

|---|---|---|---|---|

| Cyclohexane | 318 | 375 | 4980 | 0.15 |

| Dichloromethane | 320 | 390 | 5950 | 0.25 |

| Acetonitrile | 319 | 410 | 7230 | 0.30 |

| Methanol | 321 | 425 | 8150 | 0.28 |

The molecular structure of Piperazin-1-yl(quinolin-2-yl)methanone, which combines an electron-donating piperazine moiety with an electron-accepting quinoline-methanone system, is conducive to the phenomenon of intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is likely localized on the electron-rich piperazine ring, to the lowest unoccupied molecular orbital (LUMO), which is expected to be centered on the electron-deficient quinoline-methanone fragment.

This ICT process often leads to the formation of an excited state with a large dipole moment, which is more polar than the ground state. A key indicator of ICT is the observation of solvatochromism, where the absorption and, more significantly, the emission spectra of the compound show a pronounced dependence on the polarity of the solvent.

Specifically, in polar solvents, the highly polar ICT excited state is stabilized to a greater extent than the less polar ground state. This stabilization leads to a lowering of the excited state energy, resulting in a red-shift (bathochromic shift) of the fluorescence emission maximum as the solvent polarity increases. The magnitude of this Stokes shift (the difference in energy between the absorption and emission maxima) can provide insight into the degree of charge separation in the excited state. While specific experimental data for Piperazin-1-yl(quinolin-2-yl)methanone is not available, the principles of ICT in similar donor-acceptor systems strongly suggest that this compound would exhibit such solvatochromic behavior.

Structure Activity Relationship Sar Analysis of Piperazin 1 Yl Quinolin 2 Yl Methanone Derivatives

Impact of Quinoline (B57606) Ring Substitution on Biological Activity

The quinoline ring, a bicyclic aromatic heterocycle, offers multiple positions for substitution, which can significantly alter the electronic and steric properties of the entire molecule. ijresm.combiointerfaceresearch.com These changes, in turn, have a profound impact on the compound's interaction with biological targets.

The electronic nature of substituents on the quinoline ring is a critical determinant of biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic system, affecting binding affinities and pharmacokinetic properties.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density of the quinoline ring. Studies have shown that the presence of EDGs can enhance the interaction of these derivatives with their biological targets. For example, certain quinoline derivatives with electron-donating groups have demonstrated improved efficacy in anti-breast cancer studies. jocpr.com This enhancement is often attributed to a more favorable electronic interaction with the active site of the target protein. A theoretical study on quinoline derivatives highlighted that amine moieties, acting as strong EDGs, significantly contribute to the antioxidant capacity through electron transfer mechanisms. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like halogens (e.g., -Cl, -F) or nitro groups (-NO₂) decrease the electron density of the quinoline ring. The presence of a chlorine atom, for instance, can decrease the antioxidant contribution of the molecule. researchgate.net However, in other contexts, EWGs can be beneficial. For example, fluoro and trifluorocarbon substitutions on the aryl group at the 2nd position of the quinoline ring have been associated with good antibacterial activity. nih.gov In a series of novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives, a dihalogenated compound showed the best cytotoxic activity against a breast cancer cell line. nih.gov

The table below summarizes the effects of various substituents on the biological activity of quinoline derivatives.

Table 1: Effect of Quinoline Ring Substituents on Biological Activity

| Substituent Group | Electronic Effect | Position | Observed Biological Effect |

|---|---|---|---|

| Methoxy (-OCH₃) | Electron-Donating | 6 | Improved antibacterial activity. nih.gov |

| Fluoro (-F) | Electron-Withdrawing | 6 | Excellent activity against various bacteria. nih.gov |

| Trifluorocarbon (-CF₃) | Electron-Withdrawing | 2-aryl | Moderately good results against Gram-positive bacteria. nih.gov |

| Chloro (-Cl) | Electron-Withdrawing | Various | Can decrease antioxidant capacity but also enhance cytotoxicity in some contexts. researchgate.netnih.gov |

The position of a substituent on the quinoline ring can be as crucial as its electronic nature. Different positional isomers can exhibit vastly different biological activities due to altered steric interactions with the target binding site.

For instance, 2,4-disubstituted quinoline derivatives have shown excellent results as anti-cancer agents. ijresm.com In contrast, substitutions at other positions may lead to a decrease or complete loss of activity. The steric bulk of a substituent can also play a significant role. For example, in a study of antioxidant and PLA2-inhibiting activities, steric factors due to ortho substitution were suggested as a possible reason for failed activity in certain compounds. researchgate.net

The spatial arrangement of functional groups is critical for establishing key interactions, such as hydrogen bonds, with the target protein. A slight shift in the position of a substituent can disrupt these interactions, leading to a loss of potency.

Influence of Piperazine (B1678402) Ring Substitution on Receptor Binding and Enzyme Inhibition

The piperazine ring is another key component of the scaffold that is frequently modified in drug design. researchgate.net Its two nitrogen atoms provide sites for substitution, which can significantly impact the compound's pharmacological profile. nih.gov

The nitrogen atoms of the piperazine ring (N1 and N4) are common points for introducing a wide variety of substituents. The nature of these substituents can influence the molecule's basicity, conformation, and ability to interact with biological targets.

Substitutions at the N4 position of the piperazine ring can accommodate various substituted indole (B1671886) rings, which can lead to high affinity and selectivity for dopamine (B1211576) D3 receptors. nih.gov Interestingly, the loss of basicity at the N1 nitrogen due to the introduction of an amide group did not negatively impact the affinity for D2/D3 receptors, suggesting that this nitrogen may not be heavily involved in hydrogen bonding or ionic interactions with these specific targets. nih.gov

The stereochemistry of substituents on the piperazine ring can also be critical. Chiral centers introduced on or attached to the piperazine ring can lead to enantiomers with different biological activities and receptor binding affinities.

The physicochemical properties of the N-substituents on the piperazine ring, particularly their lipophilicity and hydrogen bonding capacity, are crucial for receptor binding and enzyme inhibition.

Lipophilicity: The introduction of lipophilic groups can enhance the ability of the molecule to cross cell membranes and interact with hydrophobic pockets in the target protein. researchgate.net In a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, it was found that a hydrophobic aryl group at the side chain of the piperazine was preferred for improving activity against Toxoplasma gondii. researchgate.net However, an increase in lipophilicity is not always desirable, as it can sometimes lead to reduced binding affinity. nih.gov

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while substituents can introduce hydrogen bond donors or acceptors. nih.gov These interactions are often critical for anchoring the molecule in the binding site of a receptor or enzyme. For example, the bis(4-fluorophenyl)methyl piperazine scaffold is integral to the interaction within the ATP binding site of the HER2 receptor, playing a key role in its inhibitory activity. mdpi.com The presence or absence of a substituent at the third position of a rhodanine (B49660) core, attached to the piperazine, significantly influences the number of hydrogen bonds and supports interaction with crucial residues for HER2 inhibition. mdpi.com

The table below illustrates the impact of different N-substituents on the piperazine ring.

Table 2: Influence of Piperazine Ring N-Substituents on Biological Activity

| N-Substituent | Key Physicochemical Property | Target/Activity | Observed Effect |

|---|---|---|---|

| Aryl groups | Lipophilicity | Toxoplasma gondii | Hydrophobic aryl groups improve activity. researchgate.net |

| Indole rings (via amide or methylene (B1212753) linker) | Steric/Electronic | Dopamine D3 Receptor | Accommodated well, maintaining high affinity and selectivity. nih.gov |

| Bis(4-fluorophenyl)methyl | Hydrogen Bonding/Lipophilicity | HER2 Receptor | Integral for interaction within the ATP binding site. mdpi.com |

| Phenyl and nitro phenyl groups | Electronic | Antioxidant/PLA2-inhibiting | Associated with the best activities. researchgate.net |

Significance of the Methanone (B1245722) Linker

The methanone linker can participate in hydrogen bonding with biological targets, acting as a hydrogen bond acceptor. Its rigid nature also helps to orient the quinoline and piperazine rings in a specific conformation that is optimal for binding. The replacement or modification of this linker can lead to significant changes in activity. For instance, replacing the methanone with a more flexible alkyl chain could alter the conformational preferences of the molecule, potentially leading to a loss of affinity for the target. Bioisosteric replacement of the methanone linker is a common strategy in medicinal chemistry to modulate the properties of a lead compound. dntb.gov.ua

Conformational Rigidity and Flexibility

The quinoline ring itself is an essentially planar aromatic system. The dihedral angle between the quinoline ring and the amide plane can influence the orientation of the piperazine substituent relative to the quinoline core. nih.gov In related quinoline-2-carboxamide (B1208818) structures, intramolecular hydrogen bonds, such as a weak NH…N interaction between an amide proton and the quinoline nitrogen, can contribute to stabilizing a more planar conformation. nih.govresearchgate.net

Opportunities for Bioisosteric Modification of the Amide Bond

The amide bond in Piperazin-1-yl(quinolin-2-yl)methanone is a key structural feature, but it can be susceptible to enzymatic hydrolysis, which may limit the in vivo stability and bioavailability of the compounds. chemrxiv.org Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to address this potential liability while maintaining or improving biological activity. nih.govnih.govdrughunter.combenthamscience.com

Several bioisosteres for the amide group can be considered for this scaffold. These replacements can mimic the key physicochemical properties of the amide bond, such as its geometry, hydrogen bonding capacity, and dipole moment, while offering improved metabolic stability. nih.gov

Potential Amide Bioisosteres:

1,2,3-Triazoles: These five-membered heterocyclic rings are well-established amide bioisosteres. chemrxiv.orgnih.gov They can be synthesized using "click chemistry" and can mimic the steric and electronic properties of the amide bond. The triazole ring is metabolically stable and can maintain the relative orientation of the quinoline and piperazine moieties. chemrxiv.org

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide replacements. nih.gov They can act as hydrogen bond acceptors and maintain a planar geometry similar to the amide bond, potentially preserving key interactions with a biological target. nih.gov

Trifluoroethylamine: This group can serve as a non-classical bioisostere. The electronegative trifluoromethyl group mimics the carbonyl of the amide, and the adjacent amine can still participate in hydrogen bonding. This modification can also enhance metabolic stability. drughunter.com

Other Heterocycles: Other five-membered rings like imidazoles, pyrazoles, and tetrazoles can also be considered as amide isosteres. nih.gov

The choice of a specific bioisostere will depend on the particular biological target and the desired physicochemical properties of the final compound. Each replacement will subtly alter the geometry, electronics, and hydrogen bonding potential, which can have significant effects on the SAR. nih.gov

Correlation between Structural Features and Specific Mechanistic Outcomes

While the specific mechanistic outcomes for derivatives of Piperazin-1-yl(quinolin-2-yl)methanone are not extensively detailed in the public domain, general principles from related quinoline and piperazine-containing compounds can provide insights. The quinoline and piperazine moieties are considered "privileged structures" in medicinal chemistry, as they are found in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.govunipa.itresearchgate.netresearchgate.net

Modifications to different parts of the scaffold can be correlated with potential mechanistic outcomes:

Substitutions on the Piperazine Ring: The N4 position of the piperazine ring is a common point for modification and often extends into a solvent-exposed region of a binding pocket or interacts with specific residues. The nature of the substituent (e.g., aromatic, aliphatic, charged) can dramatically alter the compound's properties. In many kinase inhibitors, a bulky aromatic group at this position is necessary for potent activity. researchgate.net The basicity of the piperazine nitrogen can also be important for forming salt bridges or for pharmacokinetic properties. nih.gov

Development of SAR Models for Predictive Design

To systematically explore the SAR of Piperazin-1-yl(quinolin-2-yl)methanone derivatives and to guide the design of new, more potent, and selective compounds, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.netturkjps.org These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model for this class of compounds would typically involve the following steps:

Data Set Generation: A series of derivatives would need to be synthesized and their biological activity (e.g., IC50 values against a specific target) accurately measured. researchgate.netnih.gov

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These can include:

2D Descriptors: Physicochemical properties (e.g., molecular weight, logP, polar surface area), topological indices, and structural keys. researchgate.net

3D Descriptors: Geometric properties (e.g., molecular shape, volume) and electronic properties (e.g., partial charges, dipole moment). These are often derived from computational chemistry methods. mdpi.com

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANNs), a mathematical model is built that correlates the calculated descriptors with the observed biological activity. researchgate.netmdpi.com

Model Validation: The predictive power of the model must be rigorously validated using both internal (e.g., cross-validation) and external (using a set of compounds not used in model building) validation techniques. turkjps.orgnih.govmdpi.com

Future Research Directions and Advanced Derivatization Strategies for Piperazin 1 Yl Quinolin 2 Yl Methanone

Exploration of Novel Synthetic Pathways and Methodologies

The efficient synthesis of Piperazin-1-yl(quinolin-2-yl)methanone and its derivatives is paramount for extensive biological evaluation. While classical methods often involve the coupling of a quinoline-2-carboxylic acid derivative with piperazine (B1678402), future research is directed towards more innovative and efficient synthetic routes.

One promising approach is the application of palladium-catalyzed cross-coupling reactions . These methods offer a versatile and efficient means to form the crucial C-N bond between the quinoline (B57606) and piperazine moieties. Recent advancements in palladium catalysis, including the development of highly active catalyst systems, could enable the synthesis of N-arylpiperazines under milder conditions and with greater functional group tolerance. researchgate.net For instance, solid-phase synthesis techniques using palladium-catalyzed reactions could facilitate the rapid generation of a library of derivatives for high-throughput screening. acs.orgresearchgate.net

Another avenue of exploration is the use of multi-component reactions (MCRs) . MCRs, such as the Petasis reaction, allow for the construction of complex molecules from three or more starting materials in a single step, which can significantly improve synthetic efficiency. nih.gov The development of a novel MCR to construct the quinoline-piperazine core would be a significant advancement.

Furthermore, flow chemistry presents an opportunity to improve the synthesis of these compounds by offering better control over reaction parameters, enhanced safety, and the potential for scalability.

| Synthetic Methodology | Description | Potential Advantages | References |

| Palladium-Catalyzed Cross-Coupling | Formation of the C-N bond between the quinoline and piperazine rings using a palladium catalyst. | High efficiency, broad substrate scope, and applicability to solid-phase synthesis. | researchgate.netacs.orgresearchgate.net |

| Multi-Component Reactions (e.g., Petasis) | One-pot synthesis involving three or more reactants to form the target molecule. | Increased synthetic efficiency, reduced waste, and rapid library generation. | nih.gov |

| Flow Chemistry | Continuous synthesis in a reactor system. | Precise control over reaction conditions, improved safety, and scalability. | |

| Gould-Jacobs Reaction followed by Nucleophilic Substitution | A classical approach involving the synthesis of the quinoline nucleus followed by the introduction of the piperazine linker. | Well-established and reliable for specific derivatives. | unipa.it |

Design of Multi-Target Directed Ligands incorporating the Core Scaffold

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred the development of multi-target directed ligands (MTDLs) nih.gov. The Piperazin-1-yl(quinolin-2-yl)methanone scaffold is an ideal starting point for designing such agents due to its ability to be functionalized at multiple points, allowing for the incorporation of different pharmacophores to interact with various biological targets.

A key strategy is molecular hybridization , which involves combining two or more pharmacophoric units into a single molecule. mdpi.com For instance, derivatives of the quinoline-piperazine scaffold have been designed to target both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, while also possessing metal-chelating and antioxidant properties. nih.govresearchgate.net

In the context of cancer therapy, derivatives can be designed to inhibit multiple signaling pathways simultaneously. For example, a novel piperazine derivative has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT, Src family kinases, and BCR-ABL pathways. researchgate.net The quinoline moiety itself can interact with various targets, including DNA topoisomerases and tyrosine kinases, making it a valuable component of MTDLs. ekb.eg

| Therapeutic Area | Target Combination | Design Strategy | Key Findings | References |

| Alzheimer's Disease | AChE, BuChE, Metal Chelation, Antioxidant | Hybridization of quinoline-piperazine with moieties targeting these pathways. | Certain derivatives show potent inhibition of AChE and BuChE, along with metal-chelating capabilities. | nih.govresearchgate.net |

| Cancer | PI3K/AKT, Src, BCR-ABL | Incorporation of pharmacophores that interact with key proteins in these oncogenic pathways. | A piperazine derivative demonstrated potent inhibition of cancer cell proliferation through multi-pathway inhibition. | researchgate.net |

| Cancer | VEGFR-2 Kinase | Attachment of thiazole-bearing acetamide groups to the piperazine nitrogen. | Novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives showed significant antiproliferative activity by inhibiting VEGFR-2. | |

| Infectious Diseases | Bacterial and Tuberculosis Pathogens | Coupling of sulfonamides and benzamides to the piperazine moiety. | Novel quinoline-piperazine hybrids displayed significant inhibitory activity against various bacterial and tuberculosis strains. | nih.govresearchgate.net |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational modeling plays a crucial role in modern drug discovery, providing insights into the molecular interactions that govern biological activity. For the Piperazin-1-yl(quinolin-2-yl)methanone scaffold, advanced computational techniques can be employed to understand its mechanism of action and to guide the design of more potent and selective derivatives.

Molecular docking is a widely used technique to predict the binding orientation of a ligand to its target protein. doi.orgnih.gov This can help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies of quinoline-piperazine derivatives have been used to elucidate their binding modes with enzymes like α-glucosidase and HIV reverse transcriptase. nih.govnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing for the assessment of its stability over time. nih.govmdpi.com MD simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a deeper understanding of the binding mechanism. nih.gov

| Computational Method | Application | Insights Gained | References |

| Molecular Docking | Predicting the binding mode of derivatives to their biological targets. | Identification of key amino acid residues and interaction types (e.g., hydrogen bonds, π-π stacking). | doi.orgnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-protein complex and observing conformational changes. | Understanding the dynamic behavior of the complex and the flexibility of the binding site. | nih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate chemical structure with biological activity. | Predicting the activity of novel derivatives and identifying key structural features for activity. | mdpi.comnih.gov |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Guiding the design of new molecules with improved affinity and selectivity. | nih.gov |

Integration of Cheminformatics and Data Science Approaches

Cheminformatics and data science are transforming drug discovery by enabling the analysis of large chemical and biological datasets. These approaches can be leveraged to accelerate the development of drugs based on the Piperazin-1-yl(quinolin-2-yl)methanone scaffold.

Virtual screening of large compound libraries can be performed to identify novel derivatives with desired properties. nih.gov This can be achieved through ligand-based methods, which search for molecules with similar properties to known active compounds, or structure-based methods, which dock compounds into the binding site of a target protein.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial application of cheminformatics. unipa.itresearchgate.netresearchgate.net By predicting the pharmacokinetic and toxicological properties of virtual compounds, researchers can prioritize the synthesis of candidates with a higher probability of success in clinical trials. nih.gov

Machine learning algorithms can be trained on existing data to build predictive models for various properties, including biological activity, solubility, and toxicity. nih.gov These models can then be used to guide the design of new derivatives with optimized profiles.

| Cheminformatics/Data Science Tool | Application | Potential Outcome | References |

| Virtual Screening | High-throughput in silico screening of compound libraries. | Identification of novel hit compounds with desired biological activity. | nih.gov |

| In Silico ADMET Prediction | Computational prediction of pharmacokinetic and toxicological properties. | Prioritization of compounds with favorable drug-like properties for synthesis. | unipa.itresearchgate.netresearchgate.netnih.gov |

| Machine Learning | Building predictive models for biological activity and physicochemical properties. | Accelerated design of derivatives with optimized properties. | nih.gov |

| Data Mining of HTS Results | Analysis of large datasets from high-throughput screening campaigns. | Identification of structure-activity relationships and novel scaffolds. | nih.gov |

Investigation of Material Science and Niche Chemical Applications (Non-Biological)

Beyond its biological applications, the quinoline-piperazine scaffold may possess properties that are of interest in material science and other niche chemical fields. The rigid, aromatic quinoline core combined with the flexible piperazine linker could give rise to unique molecular architectures suitable for various applications.

For instance, quinoline derivatives are known to have applications in the development of organic light-emitting diodes (OLEDs) and sensors due to their photophysical properties. The incorporation of a piperazine moiety could be used to tune these properties or to facilitate the assembly of supramolecular structures.

In the field of agrochemicals , quinoline derivatives have been investigated for their pesticidal activities. nih.gov The Piperazin-1-yl(quinolin-2-yl)methanone scaffold could be explored for the development of new herbicides, fungicides, or insecticides.

Furthermore, the ability of the piperazine nitrogens to be protonated suggests potential applications in corrosion inhibition , where the molecules can adsorb onto metal surfaces and protect them from corrosive agents.

| Application Area | Potential Use | Rationale |

| Material Science | Organic electronics (e.g., OLEDs), sensors. | The photophysical properties of the quinoline ring can be tuned by derivatization. |

| Agrochemicals | Pesticides (herbicides, fungicides, insecticides). | Quinoline derivatives have shown promise as agrochemicals. nih.gov |

| Corrosion Inhibition | Protective coatings for metals. | The nitrogen atoms in the piperazine and quinoline rings can interact with metal surfaces. |

| Coordination Chemistry | Ligands for metal complexes. | The nitrogen atoms can coordinate with metal ions to form complexes with interesting catalytic or material properties. |

Q & A

Advanced Research Question

- Structural Modifications : Vary substituents on the quinoline (e.g., halogenation at C6/C7) and piperazine (e.g., benzyl or hydroxyethyl groups) to assess SARS-CoV-2 Mpro inhibition .

- Biological Assays : Measure IC₅₀ values using fluorescence-based enzymatic assays. Correlate substituent electronegativity with inhibitory potency .

What computational approaches predict binding affinity against biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., TRPC3/6/7 channels or monoacylglycerol lipase). Validate with free energy calculations (ΔG < -7 kcal/mol suggests strong binding) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

How to resolve contradictions between in vitro and in vivo bioactivity data?

Advanced Research Question

- Metabolic Stability : Test hepatic microsome clearance (e.g., human/rat liver microsomes). Low stability (t₁/₂ < 30 min) may explain reduced in vivo efficacy .

- Degradation Analysis : Compare stressed and unstressed samples via HPLC-MS to identify bioactive degradation products .

What structural analysis methods elucidate crystallographic properties?

Advanced Research Question

- X-ray Crystallography : Use SHELXL for refinement. Key parameters: R-factor < 5%, resolution ≤ 1.0 Å. For twinned crystals, apply SHELXD for phasing .

- PDB Data Mining : Compare with structurally similar ligands (e.g., PDB entry 7L0D) to infer binding motifs .

How to identify biological targets for mechanistic studies?

Advanced Research Question

- TRPC Channel Activation : Use calcium flux assays in HEK293 cells transfected with TRPC3/6/7. Dose-dependent activation (EC₅₀ < 10 µM) confirms target engagement .

- Enzyme Inhibition Screens : Test against a panel of proteases or lipases (e.g., Mpro, MAGL) using fluorogenic substrates .

How to develop validated analytical methods for quantification?

Advanced Research Question

- RP-HPLC : Optimize using C18 columns, mobile phase (acetonitrile:buffer, pH 3.5), and UV detection at 254 nm. Validate per ICH guidelines (linearity R² > 0.995, precision RSD < 2%) .

- Forced Degradation : Correlate retention time shifts with degradation pathways using MS fragmentation patterns .

What degradation pathways are critical for formulation studies?

Advanced Research Question

- Hydrolytic Degradation : Under acidic/alkaline conditions, the piperazine ring may undergo cleavage. Monitor via NMR δ 3.0–4.0 ppm (CH₂ groups) .

- Oxidative Pathways : Use H₂O₂ or m-CPBA to simulate oxidation. Identify N-oxide derivatives via MS ([M+16]⁺ ions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products